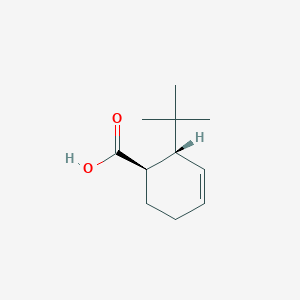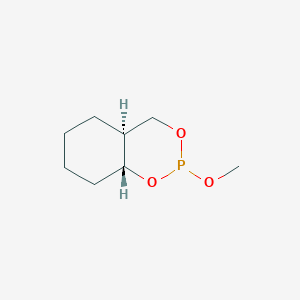![molecular formula C18H25N3O4 B14689929 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid CAS No. 35633-78-4](/img/structure/B14689929.png)
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid is a compound that combines the structural features of indole and piperidine. Indole derivatives are known for their significant biological activities, while piperidine is a common motif in many pharmacologically active compounds. The combination of these two structures in a single molecule offers potential for diverse biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine typically involves the construction of the indole ring followed by its attachment to the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine group can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)piperidine: Similar structure but lacks the methyl group on the indole ring.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)piperidine: Similar structure but without the amine group on the piperidine ring.
Uniqueness
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine is unique due to the presence of both the indole and piperidine moieties, which confer distinct biological and chemical properties. The combination of these two structures in a single molecule offers potential for diverse applications and enhances its versatility in scientific research .
Propiedades
Número CAS |
35633-78-4 |
|---|---|
Fórmula molecular |
C18H25N3O4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid |
InChI |
InChI=1S/C16H23N3.C2H2O4/c1-12-14(15-4-2-3-5-16(15)18-12)8-11-19-9-6-13(17)7-10-19;3-1(4)2(5)6/h2-5,13,18H,6-11,17H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
GNLKGIKFYKAMLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CCN3CCC(CC3)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


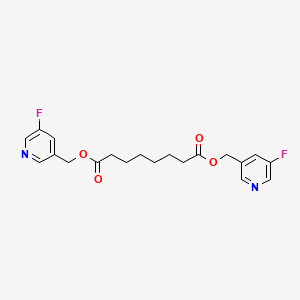

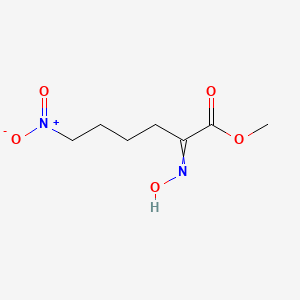

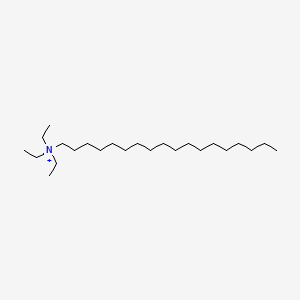
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
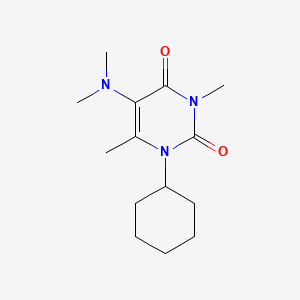
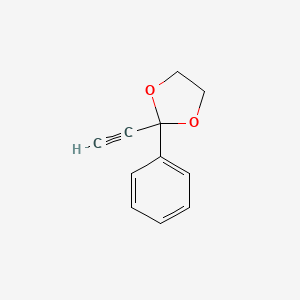
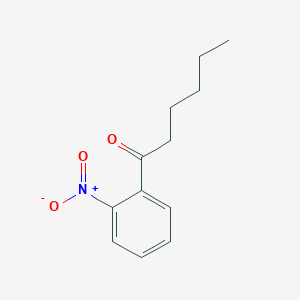
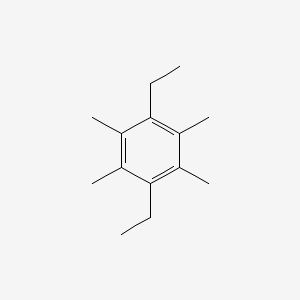
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
